![molecular formula C18H18N2O2 B14158085 (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 775290-12-5](/img/structure/B14158085.png)
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound that features a furan ring, an indole moiety, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Indole Synthesis: The indole moiety is often prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Enamide Formation: The final step involves the coupling of the furan and indole derivatives through a condensation reaction with an appropriate amide precursor under basic conditions to form the enamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan and indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The furan and indole moieties can interact with various enzymes and receptors, modulating their activity. The enamide linkage allows for the formation of hydrogen bonds and other interactions that stabilize the compound within its target site.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide: can be compared with other compounds containing furan, indole, and enamide functionalities, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of furan, indole, and enamide functionalities, which confer unique chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
775290-12-5 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-6-17-16(11-13)14(12-20-17)8-9-19-18(21)7-5-15-3-2-10-22-15/h2-7,10-12,20H,8-9H2,1H3,(H,19,21)/b7-5+ |
InChI Key |
XXTXZNOEOFGUNM-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CO3 |
solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


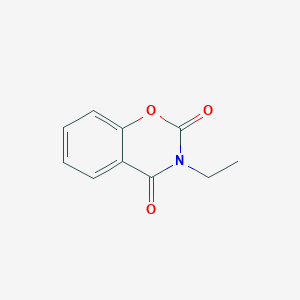

![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)

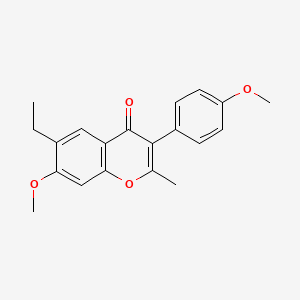
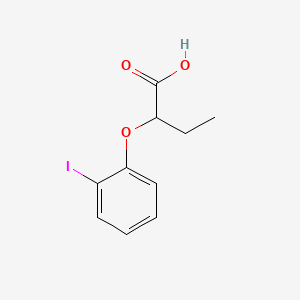
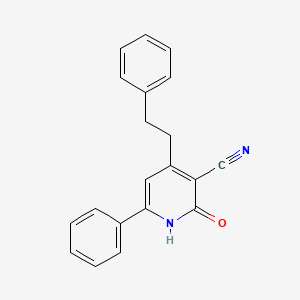
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
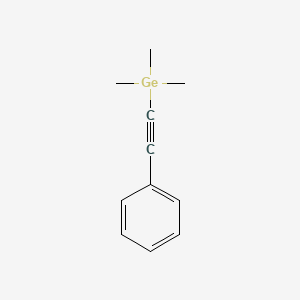
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)

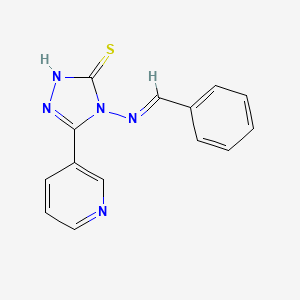
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)
